2-Chloro-5-({[(4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid
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Overview
Description
2-Chloro-5-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro group, a nitrobenzoyl group, and a thioxomethyl group attached to a benzoic acid core. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
The synthesis of 2-Chloro-5-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 2-chloro-5-nitrobenzoic acid with thioamides and amines under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-Chloro-5-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-5-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components. The thioxomethyl group can form covalent bonds with thiol groups in proteins, affecting their function. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
2-Chloro-5-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid can be compared with similar compounds such as:
2-Chloro-5-nitrobenzoic acid: This compound shares the chloro and nitro groups but lacks the thioxomethyl and amino groups, making it less reactive in certain chemical reactions.
2-Chloro-5-nitrobenzoyl chloride: This compound is a precursor in the synthesis of 2-Chloro-5-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid and is used in various acylation reactions.
2-Chloro-5-nitrobenzamide: This compound has similar structural features but differs in its reactivity and applications.
The uniqueness of 2-Chloro-5-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H10ClN3O5S |
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Molecular Weight |
379.8 g/mol |
IUPAC Name |
2-chloro-5-[(4-nitrobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H10ClN3O5S/c16-12-6-3-9(7-11(12)14(21)22)17-15(25)18-13(20)8-1-4-10(5-2-8)19(23)24/h1-7H,(H,21,22)(H2,17,18,20,25) |
InChI Key |
CWCLEOYYGLWJPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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